Cas no 2242-96-8 (2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol)
2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-2-ethanethiol(9CI)
- 1H-Benzimidazole-2-ethanethiol
- 2-(1H-benzimidazol-2-yl)ethanethiol
- 2-Benzimidazoleethanethiol
- F3099-6687
- 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol
- DTXSID10289622
- 2-(1H-Benzo[d]imidazol-2-yl)ethanethiol
- 2-(2-benzimidazolyl)ethanethiol
- 2242-96-8
- NCIOpen2_000163
- NSC-62412
- NSC62412
- AKOS002257525
- VU0509235-1
- SCHEMBL135294
- EN300-237917
- MFCD06009723
-
- MDL: MFCD06009723
- Inchi: 1S/C9H10N2S/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11)
- InChI Key: RYZIBEDYAPAIOX-UHFFFAOYSA-N
- SMILES: SCCC1=NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 178.05600
- Monoisotopic Mass: 178.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.7Ų
Experimental Properties
- Density: 1.255
- Boiling Point: 404.4°Cat760mmHg
- Flash Point: 198.4°C
- Refractive Index: 1.686
- PSA: 67.48000
- LogP: 2.03520
2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B342960-25mg |
2-(1H-benzimidazol-2-yl)ethanethiol |
2242-96-8 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B342960-50mg |
2-(1H-benzimidazol-2-yl)ethanethiol |
2242-96-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B342960-250mg |
2-(1H-benzimidazol-2-yl)ethanethiol |
2242-96-8 | 250mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-237917-1g |
2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol |
2242-96-8 | 1g |
$1014.0 | 2023-09-15 | ||
| Enamine | EN300-237917-5g |
2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol |
2242-96-8 | 5g |
$2940.0 | 2023-09-15 | ||
| Enamine | EN300-237917-10g |
2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol |
2242-96-8 | 10g |
$4360.0 | 2023-09-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143686-100mg |
2-(1H-Benzimidazol-2-yl)ethanethiol |
2242-96-8 | 97% | 100mg |
¥1682.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143686-250mg |
2-(1H-Benzimidazol-2-yl)ethanethiol |
2242-96-8 | 97% | 250mg |
¥2382.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143686-1g |
2-(1H-Benzimidazol-2-yl)ethanethiol |
2242-96-8 | 97% | 1g |
¥6073.00 | 2023-11-21 | |
| Chemenu | CM559027-100mg |
2-(1H-Benzimidazol-2-yl)ethanethiol |
2242-96-8 | 97% | 100mg |
$199 | 2024-07-28 |
2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol
Research Briefing on 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol (CAS: 2242-96-8): Recent Advances and Applications
The compound 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol (CAS: 2242-96-8) has garnered significant attention in recent years due to its unique chemical properties and potential applications in the fields of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery and material science.
Recent studies have highlighted the role of 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol as a versatile building block in medicinal chemistry. Its benzimidazole core and thiol functional group make it an attractive scaffold for the development of novel therapeutics, particularly in the areas of antimicrobial and anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for the synthesis of small-molecule inhibitors targeting bacterial efflux pumps, showcasing its potential in addressing antibiotic resistance.
In material science, researchers have explored the use of 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol in the development of self-assembled monolayers (SAMs) for biosensor applications. Its ability to form stable bonds with gold surfaces, combined with the benzimidazole moiety's affinity for biomolecules, has enabled the creation of highly sensitive detection platforms for biomarkers and pathogens. A recent ACS Applied Materials & Interfaces publication reported a 30% improvement in detection sensitivity when using this compound compared to traditional thiol-based SAMs.
The compound's mechanism of action in biological systems has been a subject of intensive investigation. Structural-activity relationship (SAR) studies have revealed that the thiol group plays a crucial role in covalent interactions with target proteins, while the benzimidazole ring contributes to π-stacking interactions and hydrogen bonding. These findings, published in Bioorganic & Medicinal Chemistry Letters, provide valuable insights for rational drug design using this scaffold.
Recent synthetic advancements have significantly improved the yield and purity of 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol. A 2024 patent application describes a novel green chemistry approach that reduces hazardous byproducts by 75% while maintaining a 92% yield, addressing previous environmental concerns associated with its production. This development is expected to facilitate broader adoption of the compound in industrial applications.
Looking forward, researchers anticipate that 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol will play an increasingly important role in the development of next-generation therapeutics and functional materials. Ongoing clinical trials are evaluating its derivatives as potential treatments for multidrug-resistant infections and certain cancers, with preliminary results expected in late 2024. The compound's versatility and the growing body of research supporting its applications suggest it will remain a focus of chemical biology research in the coming years.
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